![molecular formula C28H26ClN5O5 B2855168 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 902923-31-3](/img/no-structure.png)

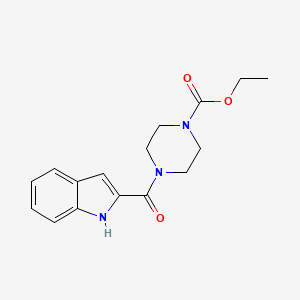

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

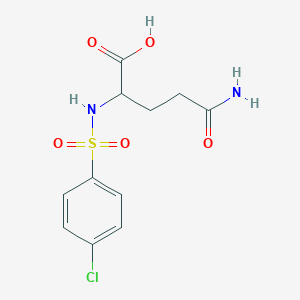

The compound “3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide” is a derivative of the 1,2,4-triazoloquinazoline class . These compounds have been studied for their potential anticancer activity . They are known to inhibit PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .

Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The precise structure of these compounds can be analyzed using single crystal X-ray diffraction (XRD) and further calculated using density functional theory (DFT) .Molecular Structure Analysis

The molecular structure of these compounds can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectra . The structure can also be confirmed using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate can promote the dehydroaromatization step .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectra .科学研究应用

Medicinal Chemistry: c-Met Inhibition

The triazole ring present in the compound is known for its application in medicinal chemistry, particularly as a c-Met kinase inhibitor. This application is crucial in cancer research, as c-Met is a protein that can influence tumor growth, metastasis, and angiogenesis. Compounds similar to the one have been designed to target c-Met kinase, showing potential as therapeutic agents against various cancer cell lines .

Antimicrobial Activity

Triazole derivatives, including those fused with thiadiazole, have shown significant antimicrobial activity. They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, often showing higher potency than reference drugs like ampicillin and streptomycin . The compound could be explored for its antibacterial and antifungal properties, potentially leading to new antimicrobial agents.

Biofilm Inhibition

Some triazole derivatives have demonstrated the ability to inhibit biofilm formation by Pseudomonas aeruginosa, a critical factor in chronic infections and antibiotic resistance . Investigating the biofilm inhibitory activity of this compound could contribute to the development of treatments for biofilm-associated infections.

Fluorescent Probes

The triazole moiety is sometimes used in the development of fluorescent probes for biological imaging. These probes can help visualize biological processes in real-time, aiding in the study of cell biology and pathology . The compound’s potential as a fluorescent probe could be explored, leveraging its structural complexity for specificity and brightness.

Polymer Chemistry

Triazole-containing compounds can serve as structural units in polymers. Their incorporation into polymer backbones can impart unique properties such as thermal stability, mechanical strength, and chemical resistance . Research into the use of this compound in polymer synthesis could lead to the development of new materials with specialized applications.

Anticancer Research

The quinazolinone core of the compound is a structure of interest in anticancer research. Derivatives of quinazolinone have been evaluated for their anticancer properties, with some showing selective and potent activity against cancer cell lines . The compound could be studied for its potential as an anticancer agent, possibly leading to new treatments.

Energetic Materials

Compounds from the triazole family have been investigated for their use in energetic materials. These materials are designed to release energy rapidly and are used in applications such as propellants, explosives, and pyrotechnics. The thermal stability and low sensitivity to impact make triazole derivatives attractive candidates for such applications .

Drug Design and Optimization

The structural features of the compound, including the triazole and quinazolinone rings, make it a potential scaffold for drug design and optimization. By modifying different parts of the molecule, researchers can enhance the selectivity, potency, and pharmacokinetic properties of the resulting drugs .

作用机制

Target of Action

The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .

Mode of Action

The compound interacts with the PCAF bromodomain, inhibiting its activity . This interaction is facilitated by the compound’s structural fragments, which effectively bind with the PCAF binding site .

Pharmacokinetics

In silico admet profiles and molecular docking studies have been performed for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential bioavailability.

Result of Action

The inhibition of PCAF by this compound could potentially lead to changes in gene expression, affecting the growth and survival of cancer cells . This could result in anticancer activity, as observed in similar compounds .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline, which is synthesized from 4-chlorobenzylamine and 2-cyanobenzaldehyde. The second intermediate is N-(3,4,5-trimethoxyphenyl)propanamide, which is synthesized from 3,4,5-trimethoxybenzylamine and propionyl chloride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanobenzaldehyde", "3,4,5-trimethoxybenzylamine", "propionyl chloride", "coupling reagents (e.g. HOBt, DIC, DMAP)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline: 4-chlorobenzylamine is reacted with 2-cyanobenzaldehyde in the presence of a base (e.g. NaOMe) and a solvent (e.g. ethanol) to form the corresponding imine. The imine is then reduced using a reducing agent (e.g. NaBH4) to form the desired intermediate.", "Synthesis of N-(3,4,5-trimethoxyphenyl)propanamide: 3,4,5-trimethoxybenzylamine is reacted with propionyl chloride in the presence of a base (e.g. NaHCO3) and a solvent (e.g. DCM) to form the corresponding amide.", "Coupling of the two intermediates: The two intermediates are coupled using standard peptide coupling chemistry, such as with HOBt, DIC, and DMAP in a solvent such as DMF or EtOAc. The reaction is typically carried out at room temperature or slightly elevated temperature for several hours. The final product is then purified using standard techniques, such as column chromatography or recrystallization." ] } | |

CAS 编号 |

902923-31-3 |

产品名称 |

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |

分子式 |

C28H26ClN5O5 |

分子量 |

548 |

IUPAC 名称 |

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide |

InChI |

InChI=1S/C28H26ClN5O5/c1-37-22-14-19(15-23(38-2)26(22)39-3)30-25(35)13-12-24-31-32-28-33(16-17-8-10-18(29)11-9-17)27(36)20-6-4-5-7-21(20)34(24)28/h4-11,14-15H,12-13,16H2,1-3H3,(H,30,35) |

SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2855089.png)

![1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2855094.png)

![6-[5-(Benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2855100.png)

![3,6-dichloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2855102.png)

![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2855105.png)